Cas no 4100-20-3 (1,2,3-thiadiazole-4-carboxamide)
1,2,3-thiadiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- thiadiazole-4-carboxamide
- 1,2,3-THIADIAZOLE-4-CARBOXAMIDE
- [1,2,3]thiadiazole-4-carboxylic acid amide
- 1,2,3-Thiadiazol-4-carboxyamid
- 4-Carbamoyl-1,2,3-thiadiazol
- 1,2,3-thiadiazole-4-carboxamide
-
- MDL: MFCD01567032
Computed Properties
- Exact Mass: 129.00000
- Monoisotopic Mass: 128.999682
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.1
Experimental Properties
- Density: 1.536
- Melting Point: 216℃
- Boiling Point: 370.2°C at 760 mmHg
- Flash Point: 177.7°C
- Refractive Index: 1.625
- PSA: 97.11000
- LogP: 0.33730
1,2,3-thiadiazole-4-carboxamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,3-thiadiazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B703570-10mg |
1,2,3-thiadiazole-4-carboxamide |
4100-20-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B703570-50mg |
1,2,3-thiadiazole-4-carboxamide |
4100-20-3 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B703570-100mg |
1,2,3-thiadiazole-4-carboxamide |
4100-20-3 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Chemenu | CM519813-1g |
1,2,3-Thiadiazole-4-carboxamide |
4100-20-3 | 97% | 1g |
$*** | 2023-05-30 | |
| A2B Chem LLC | AF60137-50mg |
1,2,3-Thiadiazole-4-carboxamide |
4100-20-3 | 95% | 50mg |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AF60137-100mg |
1,2,3-Thiadiazole-4-carboxamide |
4100-20-3 | 95% | 100mg |
$195.00 | 2024-04-20 | |
| A2B Chem LLC | AF60137-250mg |
1,2,3-Thiadiazole-4-carboxamide |
4100-20-3 | 95% | 250mg |
$263.00 | 2024-04-20 | |
| A2B Chem LLC | AF60137-500mg |
1,2,3-Thiadiazole-4-carboxamide |
4100-20-3 | 95% | 500mg |
$464.00 | 2024-04-20 | |
| A2B Chem LLC | AF60137-1g |
1,2,3-Thiadiazole-4-carboxamide |
4100-20-3 | 95% | 1g |
$591.00 | 2024-04-20 | |
| Enamine | EN300-204367-0.05g |
1,2,3-thiadiazole-4-carboxamide |
4100-20-3 | 95% | 0.05g |
$101.0 | 2023-09-16 |
1,2,3-thiadiazole-4-carboxamide Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1,2,3-thiadiazole-4-carboxamide
1,2,3-Thiadiazole-4-Carboxamide: A Comprehensive Overview
1,2,3-Thiadiazole-4-carboxamide (CAS No. 4100-20-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique heterocyclic structure, has shown promising potential in various applications, including drug development and materials science. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 1,2,3-thiadiazole-4-carboxamide.
Chemical Structure and Properties
1,2,3-Thiadiazole-4-carboxamide is a heterocyclic compound with the molecular formula C4H4N3O2S. The thiadiazole ring system is a five-membered ring containing two nitrogen atoms and one sulfur atom. The carboxamide functional group attached to the thiadiazole ring imparts additional reactivity and functionality to the molecule. The compound is typically a white crystalline solid with a melting point of approximately 155°C. It is soluble in polar solvents such as water and ethanol but insoluble in non-polar solvents like hexane.
Synthesis Methods
The synthesis of 1,2,3-thiadiazole-4-carboxamide can be achieved through various routes, each offering different advantages in terms of yield and purity. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxylic acid with ammonia or an amine derivative. Another approach involves the cyclization of appropriate precursors under suitable conditions. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods that minimize waste and reduce the use of hazardous reagents.
Biological Activities
1,2,3-Thiadiazole-4-carboxamide has been extensively studied for its biological activities. One of its most notable applications is in the field of antimicrobial agents. Research has shown that compounds containing the thiadiazole ring exhibit potent antibacterial and antifungal properties against a wide range of pathogens. This makes them valuable candidates for the development of new antibiotics and antifungal drugs.
In addition to its antimicrobial properties, 1,2,3-thiadiazole-4-carboxamide has also been investigated for its potential as an anticancer agent. Studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis. These findings have opened up new avenues for the design and synthesis of more effective anticancer drugs.
Recent Research Developments
The past few years have seen significant advancements in the study of 1,2,3-thiadiazole-4-carboxamide. One notable area of research is the exploration of its use in combination therapy. Scientists have found that when used in conjunction with other drugs, 1,2,3-thiadiazole-4-carboxamide-based compounds can enhance therapeutic efficacy while reducing side effects. This synergistic approach has shown promise in treating multidrug-resistant infections and certain types of cancer.
Another exciting development is the use of computational methods to predict and optimize the biological activities of 1,2,3-thiadiazole-4-carboxamide-based compounds. Machine learning algorithms and molecular dynamics simulations have been employed to identify key structural features that contribute to their biological activities. These computational tools have accelerated the drug discovery process by enabling researchers to design more potent and selective compounds.
Conclusion
In conclusion, 1,2,3-thiadiazole-4-carboxamide (CAS No. 4100-20-3) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable target for further investigation and development. As research continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered, contributing to significant improvements in human health.
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